molecular formula C10H8ClNO2 B11890407 1H-Isoindole-1,3(2H)-dione, 4-chloro-2-ethyl- CAS No. 143740-47-0

1H-Isoindole-1,3(2H)-dione, 4-chloro-2-ethyl-

Cat. No.: B11890407
CAS No.: 143740-47-0
M. Wt: 209.63 g/mol
InChI Key: MFLRHFKQYLYSFO-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4th position and an ethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 4-chloroaniline with maleic anhydride under reflux conditions in a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to cyclization to form the desired isoindoline-1,3-dione scaffold .

Industrial Production Methods: Industrial production of 4-Chloro-2-ethylisoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-ethylisoindoline-1,3-dione has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological targets.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-ethylisoindoline-1,3-dione is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

143740-47-0

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C10H8ClNO2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2H2,1H3

InChI Key

MFLRHFKQYLYSFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C(=CC=C2)Cl

Origin of Product

United States

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